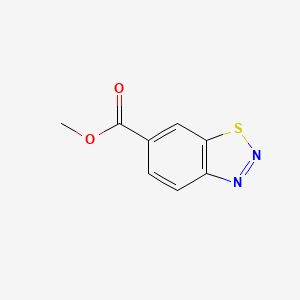

Methyl 1,2,3-benzothiadiazole-6-carboxylate

Overview

Description

Scientific Research Applications

1. Elicitation of Taxoid Biosynthesis

Methyl 1,2,3-benzothiadiazole-6-carboxylate derivatives have shown effectiveness as elicitors in the biosynthesis of taxoids, secondary metabolites of the yew tree, Taxus chinensis. Studies have demonstrated that these compounds can significantly enhance the production of taxuyunnanine C, a key taxoid, surpassing the effects of previously known elicitors like methyl jasmonate. This application is significant in the field of plant biochemistry and pharmacology (Xu et al., 2006).

2. Synthesis of Biologically Active Derivatives

Research has been conducted on synthesizing various derivatives of benzothiadiazole-7-carboxylates to investigate their potential biological activities. These derivatives have shown promise in inhibiting cancer cell growth, indicating a potential role in developing new anticancer drugs (Zhu et al., 2008).

3. Influence on Grape and Wine Quality

Studies have shown that methyl 1,2,3-benzothiadiazole-6-carboxylate and its derivatives can positively influence the quality of grapes and wines. Treatment with these compounds leads to increased levels of volatile compounds in grapes, enhancing the sensory properties of the resulting wines. This has implications for viticulture and oenology (Gómez‐Plaza et al., 2012).

4. Impact on Plant Defense Mechanisms

Methyl 1,2,3-benzothiadiazole-6-carboxylate and related compounds have been found to activate plant defense mechanisms, inducing systemic acquired resistance (SAR). They can boost the plant's natural defenses against a wide range of diseases, making them potential candidates for agricultural use (Kunz et al., 1997).

5. Development as Agrochemicals

Furthering their application in agriculture, benzothiadiazole derivatives have been synthesized and evaluated as novel plant activators. These compounds have shown promising systemic acquired resistance-inducing activities against various pathogens, suggesting their potential as effective agrochemicals (Du et al., 2012).

Safety and Hazards

properties

IUPAC Name |

methyl 1,2,3-benzothiadiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)13-10-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPJBFFHKGWDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

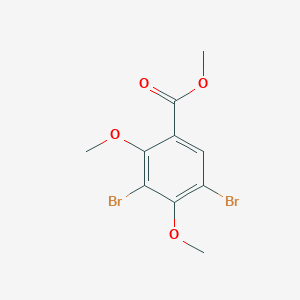

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3-benzothiadiazole-6-carboxylate | |

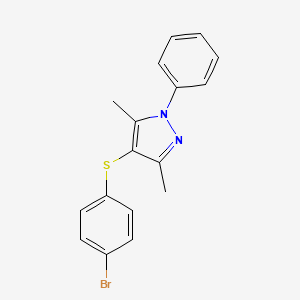

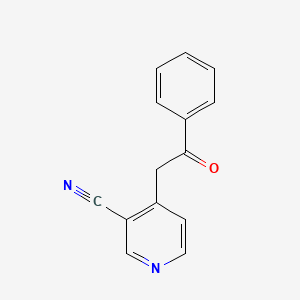

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3264622.png)

![3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3264701.png)

![Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester](/img/structure/B3264713.png)